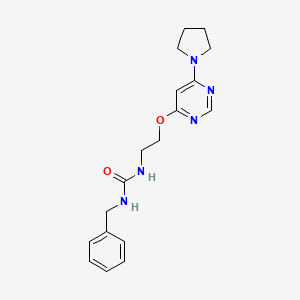

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

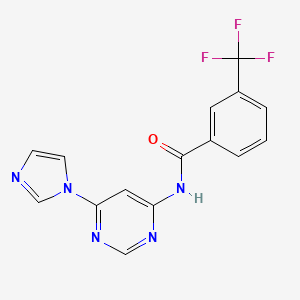

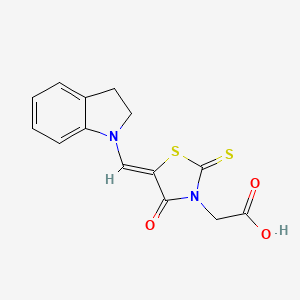

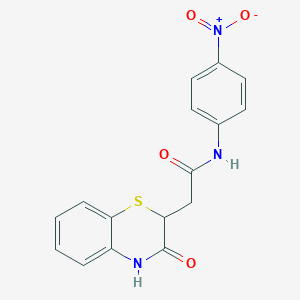

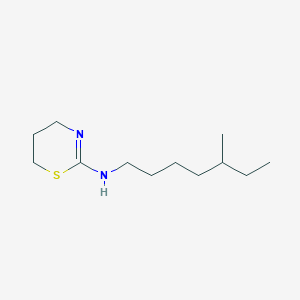

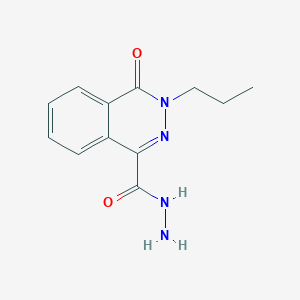

This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidine derivatives are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzyl group, a urea group, and a pyrimidine ring. These groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis to yield an amine and a carbamic acid. The pyrimidine ring could also potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water, while the benzyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Association Studies and Complex Formation

Research on urea derivatives, such as the study by Ośmiałowski et al. (2013), explores the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopic titrations and quantum chemical calculations. This study sheds light on the substituent effect on complex formation, highlighting the role of urea derivatives in forming highly stable supramolecular complexes via hydrogen bonding. Such complexes are crucial for understanding molecular interactions and designing molecular recognition systems (Ośmiałowski et al., 2013).

Antioxidant Activity Evaluation

Another study by George et al. (2010) focuses on the synthesis of pyrimidine derivatives and their evaluation for antioxidant activity. By condensing urea, benzaldehyde, and ethyl acetoacetate, the research explores the potential of pyrimidine derivatives as antioxidants, which are vital for combating oxidative stress in biological systems (George et al., 2010).

Novel Synthesis and Oxidation Studies

Mitsumoto and Nitta (2004) have synthesized novel pyrimidine derivatives and explored their properties, including autorecycling oxidation of amines and alcohols. This research highlights the chemical versatility of pyrimidine derivatives and their potential applications in synthetic chemistry and catalysis (Mitsumoto & Nitta, 2004).

Heteroaryl Ethers Synthesis

Research by Bardhan et al. (2009) describes the oxidative palladium-catalyzed cross-coupling of pyrimidines with arylboronic acids for the preparation of heteroaryl ethers. This study is significant for pharmaceutical chemistry, as heteroaryl ethers are common motifs in drug molecules (Bardhan et al., 2009).

Supramolecular Complexes for Urea Recognition

A study by Chetia and Iyer (2006) demonstrates the use of 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea recognition, forming supramolecular complexes through self-assembly. This research is vital for the development of chemical sensors and biomimetic materials (Chetia & Iyer, 2006).

Zukünftige Richtungen

The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a therapeutic agent .

Eigenschaften

IUPAC Name |

1-benzyl-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c24-18(20-13-15-6-2-1-3-7-15)19-8-11-25-17-12-16(21-14-22-17)23-9-4-5-10-23/h1-3,6-7,12,14H,4-5,8-11,13H2,(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJLATJORMYPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/no-structure.png)

![5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534055.png)

![Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride](/img/structure/B2534057.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)